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These application notes provide detailed protocols and supporting information for the use of

Adenosine 5'-triphosphate (ATP) disodium salt in the characterization and study of ATPase

activity. ATPases are a broad class of enzymes that catalyze the decomposition of ATP into

adenosine diphosphate (ADP) and free phosphate, releasing energy to drive various cellular

processes.[1][2][3] Accurate measurement of ATPase activity is crucial for fundamental

research and is an indispensable tool in drug discovery for target validation, inhibitor screening,

and mechanistic studies.[1][4]

ATP disodium salt is a stable, water-soluble form of ATP, making it a suitable substrate for a

variety of in vitro ATPase assays.[5] This document outlines three common methods for

measuring ATPase activity: the Malachite Green Assay, the NADH-Coupled Assay, and the

Radioisotope ([γ-32P]-ATP) Assay.

Key Assay Principles
Malachite Green Assay: A colorimetric endpoint assay that quantifies the amount of inorganic

phosphate (Pi) released during the ATPase reaction.[2][6][7] The malachite green molybdate

reagent forms a colored complex with free phosphate, which can be measured

spectrophotometrically.[4][7]

NADH-Coupled Assay: A continuous, kinetic spectrophotometric assay. The production of

ADP by the ATPase is coupled to the oxidation of NADH to NAD+ through the activities of
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pyruvate kinase (PK) and lactate dehydrogenase (LDH).[8][9][10] The rate of NADH

disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional

to the rate of ATP hydrolysis.[10]

Radioisotope ([γ-32P]-ATP) Assay: A highly sensitive endpoint assay that directly measures

the release of radiolabeled inorganic phosphate ([32P]Pi) from [γ-32P]-ATP.[11][12][13] This

method is particularly useful for enzymes with low activity or for studies requiring high

sensitivity.[11][12]

Data Presentation: Quantitative Assay Parameters
The following tables summarize typical quantitative parameters for the described ATPase

assays. These values may require optimization depending on the specific ATPase being

studied.

Table 1: Reagent Concentrations for ATPase Assays
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Reagent
Malachite Green
Assay

NADH-Coupled
Assay

Radioisotope
([γ-32P]-ATP)
Assay

ATP Disodium Salt 1-4 mM[6][7] 1-10 mM[13]
1 mM (non-

radioactive)[11][12]

[γ-32P]-ATP N/A N/A ~5 µCi[11][12]

Enzyme (ATPase) 40-250 ng[12] Enzyme-dependent 40–250 ng[12]

MgCl₂ 5 mM[14] 10-30 mM[9][15]
Included in reaction

buffer

Phosphoenolpyruvate

(PEP)
N/A 3-9 mM[10] N/A

NADH N/A 0.15-0.6 mM[15] N/A

Pyruvate Kinase (PK) N/A 2.4-20 U/mL[10][15] N/A

Lactate

Dehydrogenase (LDH)
N/A 2.4-20 U/mL[10][15] N/A

Buffer (e.g., HEPES,

Tris)
20-100 mM[2][11] 50-70 mM[9][15] 20 mM[11]

Table 2: Typical Experimental Conditions

Parameter
Malachite Green
Assay

NADH-Coupled
Assay

Radioisotope
([γ-32P]-ATP)
Assay

Temperature 25-37 °C[6] 24-25 °C[10][15] 28-37 °C[11]

Incubation Time 15-60 min[2][14][16]
30-60 min (kinetic

read)[15]
60 min[11]

Detection Wavelength 620-650 nm[2][6][7] 340 nm[10][15] Scintillation Counting

Assay Format
96-well or 384-well

plate[7]

96-well or 384-well

plate[8][10]

Reaction tubes,

scintillation vials
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Experimental Protocols
Protocol 1: Malachite Green Assay for ATPase Activity
This protocol provides a method for determining ATPase activity by quantifying the release of

inorganic phosphate.

Materials:

ATP Disodium Salt (e.g., Sigma, A3377)[11]

Purified ATPase enzyme

Assay Buffer (e.g., 100 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)[2]

100 mM MgCl₂[2]

Malachite Green Reagent (commercial kit or prepared in-house)[6][14]

Phosphate Standard (for standard curve)[6]

96-well microplate

Microplate reader

Procedure:

Reagent Preparation:

Prepare a 100 mM stock solution of ATP disodium salt in 200 mM Tris base. Aliquot and

store at -20°C. Avoid repeated freeze-thaw cycles.[2]

Prepare the Malachite Green reagent according to the manufacturer's instructions. This

typically involves mixing ammonium molybdate and malachite green solutions.[6]

Prepare a series of phosphate standards (e.g., 0 to 50 µM) from the provided stock to

generate a standard curve.[7]

Assay Setup (in a 96-well plate):
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Phosphate Standard Wells: Add 40 µL of each phosphate standard to separate wells.[7]

Sample Wells: Add 1-10 µL of the purified ATPase enzyme. Adjust the volume to 10 µL

with Assay Buffer.[7]

No Enzyme Control Wells: Add 10 µL of Assay Buffer.[7]

Reaction Initiation:

Prepare a Reaction Mix containing Assay Buffer, MgCl₂, and ATP. For each reaction, this

could be 20 µL of Assay Buffer, 5 µL of 4 mM ATP, and 5 µL of enzyme solution.[7]

Add 30 µL of the appropriate Reaction Mix to each Sample and No Enzyme Control well.

[7]

Incubation:

Incubate the plate at the optimal temperature for the ATPase (e.g., 37°C) for a fixed time

(e.g., 30 minutes).[6][7] The optimal time should be determined experimentally to ensure

the reaction is in the linear range.[7]

Reaction Termination and Detection:

Stop the reaction by adding 200 µL of the Malachite Green Reagent to each well.[7]

Incubate at room temperature for 15-30 minutes to allow for color development.[6][7]

Measurement:

Measure the absorbance of the plate at 620 nm in a microplate reader.[6][7]

Data Analysis:

Subtract the absorbance of the No Enzyme Control from the sample absorbance values.

Generate a standard curve by plotting the absorbance of the phosphate standards versus

their concentration.
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Determine the amount of phosphate released in the enzyme-containing wells using the

equation from the linear regression of the standard curve.[2]

Calculate the specific activity of the enzyme (e.g., in nmol phosphate/min/mg enzyme).

Preparation

Assay Execution Detection & Analysis

Prepare ATP Solution

Initiate Reaction with ATP

Prepare Enzyme Dilution

Set up 96-well Plate
(Enzyme, Controls, Standards)Prepare Phosphate Standards Incubate at 37°C Add Malachite Green Reagent Incubate for Color Development Read Absorbance at 620 nm Calculate ATPase Activity

Click to download full resolution via product page

Caption: Workflow for the Malachite Green ATPase assay.

Protocol 2: NADH-Coupled ATPase Assay
This protocol describes a kinetic assay to continuously monitor ATPase activity.

Materials:

ATP Disodium Salt

Purified ATPase enzyme

Assay Buffer (e.g., 50 mM MOPS-KOH pH 7.0, 100 mM KCl, 30 mM MgCl₂)[15]

Phosphoenolpyruvate (PEP)[8][10]

NADH (β-Nicotinamide adenine dinucleotide, reduced disodium salt hydrate)[8]
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Pyruvate Kinase (PK)[8][10]

Lactate Dehydrogenase (LDH)[8][10]

384-well UV-transparent plate[8]

Spectrophotometric plate reader capable of kinetic measurements at 340 nm

Procedure:

Reagent Preparation:

Prepare a 100 mM stock solution of ATP disodium salt, pH 7.0.[9]

Prepare stock solutions of PEP and NADH.

Prepare a fresh enzyme mix of PK and LDH.[10]

Reaction Mix Preparation:

Prepare a master reaction mix containing Assay Buffer, PEP, NADH, PK, and LDH. Keep

on ice.[15]

For example, for a 75 µL final volume, prepare 40 µL of reagent mix per well containing:

50 mM MOPS-KOH (pH 7.0), 100 mM KCl, 30 mM MgCl₂, 2.4 U/µL PK, 2.4 U/µL LDH,

1.67 mM PEP, and 0.6 mM NADH.[15]

Assay Setup (in a 384-well plate):

Add 25 µL of the substance to be tested (e.g., potential inhibitors or activators) or buffer to

the wells.[15]

Add the purified ATPase protein to the sample wells and an equivalent volume of buffer to

the control (background) wells.

Add 40 µL of the reaction mix to each well.[15]

Reaction Initiation and Measurement:
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Place the plate in the plate reader and allow it to equilibrate to the desired temperature

(e.g., 25°C).[15]

Initiate the reaction by adding 10 µL of ATP solution (e.g., 63 mM stock) to each well.[15]

Immediately start monitoring the decrease in absorbance at 340 nm kinetically for 30-60

minutes.[15]

Data Analysis:

Determine the rate of NADH oxidation (decrease in A340 per minute) from the linear

portion of the kinetic trace.

Correct the rates for the background NADH decomposition observed in the control wells

(no ATPase).

Calculate the ATPase activity using the molar extinction coefficient of NADH (6220

M⁻¹cm⁻¹ at 340 nm), accounting for the path length of the solution in the microplate well.

Caption: Biochemical pathway of the NADH-coupled ATPase assay.

Protocol 3: Radioisotope ([γ-32P]-ATP) Assay
This protocol is for the highly sensitive detection of ATPase activity using radiolabeled ATP.

Note: This protocol requires appropriate licensing, safety precautions, and waste disposal

procedures for working with radioactive materials.

Materials:

[γ-32P]-ATP[11][12]

ATP Disodium Salt (non-radioactive)[11]

Purified ATPase enzyme

Assay Buffer (e.g., 20 mM HEPES-NaOH, pH 7.5, 150 mM NaCl, 20% glycerol)[11]

10x ATPase Reaction Mix Components (e.g., 100 mM ATP, 100 mM MgCl₂)
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Ammonium molybdate[11]

Isobutanol/Cyclohexane[11]

Scintillation fluid and vials[11]

Microcentrifuge

Procedure:

Preparation of Reaction Samples (on ice):

In 2 mL reaction tubes, prepare duplicate or triplicate samples with a final volume of 45 µL.

[12]

Test Samples: Add 40-250 ng of purified ATPase.[12]

Inhibitor Control: Add ATPase and a known inhibitor (e.g., 1 mM sodium orthovanadate for

P-type ATPases).[11][12]

Blank: Add assay buffer instead of enzyme.[12]

Adjust the total volume of each tube to 45 µL with assay buffer.[12]

Preparation of 10x ATPase Reaction Mix:

Prepare a 10x ATPase reaction mix containing non-radioactive ATP, MgCl₂, and [γ-32P]-

ATP. A typical mix provides a final concentration of 1 mM ATP and includes about 5 µCi of

[γ-32P]-ATP per reaction.[11][12]

Reaction Initiation and Incubation:

Add 5 µL of the 10x ATPase reaction mix to each sample tube on ice.[11]

Start the reaction by transferring the tubes to a thermomixer at the optimal temperature

(e.g., 28°C) with gentle shaking.[11]

Incubate for a defined period (e.g., 60 minutes).[11]
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Reaction Termination and Phosphate Extraction:

Stop the reaction by placing the tubes on ice.

Add a solution of ammonium molybdate and acid to each tube to complex with the free

[32P]Pi.[11]

Perform a phase separation by adding an organic solvent mixture (e.g.,

isobutanol/cyclohexane). The molybdate-[32P]Pi complex will partition into the organic

phase, while the unhydrolyzed [γ-32P]-ATP remains in the aqueous phase.[11][12]

Vortex and centrifuge to separate the phases.

Measurement:

Carefully transfer a defined volume of the upper organic phase containing the [32P]Pi to a

scintillation vial.

Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

Create a standard curve using known amounts of [γ-32P]-ATP to correlate counts per

minute (CPM) to moles of phosphate.

Calculate the amount of [32P]Pi released in each sample.

Determine the specific activity of the ATPase, correcting for any background hydrolysis

seen in the blank sample.

Caption: Principle of the [γ-³²P]-ATP radioisotope assay.

Concluding Remarks
The choice of assay for studying ATPase activity depends on several factors, including the

specific activity of the enzyme, the required throughput, and the availability of specialized

equipment. The Malachite Green assay is a simple and cost-effective endpoint assay suitable

for many applications. The NADH-coupled assay provides real-time kinetic data, which is
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invaluable for detailed mechanistic studies and inhibitor characterization. The radioisotope

assay offers the highest sensitivity and is the gold standard for enzymes with very low turnover

rates.[11][12] For all assays, it is critical to use high-purity ATP disodium salt and to perform

appropriate controls to ensure the accuracy and reliability of the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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